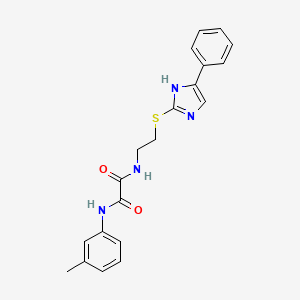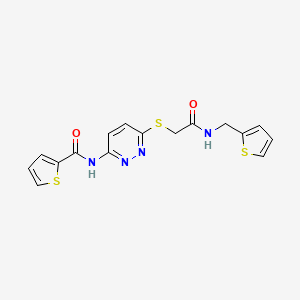
N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H16N4O2S2 and a molecular weight of 384.47. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Scientific Research Applications
Thiophene Derivatives and Carcinogenicity
One area of research on thiophene derivatives, including structures similar to N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, involves their potential carcinogenic effects. Ashby et al. (1978) synthesized thiophene analogues of benzidine and 4-aminobiphenyl and assessed them for carcinogenicity using in vitro assays. Their results suggested potential carcinogenicity, but the overall chemical and biological behavior of these compounds raised doubts about their ability to cause tumors in vivo Ashby, Styles, Anderson, & Paton, 1978.
CNS-Active Compounds
Saganuwan (2017) reviewed literature to identify functional chemical groups that might serve as leads for synthesizing compounds with Central Nervous System (CNS) activity. Thiophene and other heterocycles were mentioned as having potential CNS effects ranging from depression to convulsion. This research highlights the significance of thiophene derivatives in developing novel CNS-active drugs Saganuwan, 2017.
Bioactive Heterocyclic Compounds
Ostrowski (2022) emphasized the importance of five-membered heterocycles like thiophene in medicinal chemistry, particularly in the design of bioactive molecules. This review covered the structural variations and activity profiles of various thiophene-substituted purine and pyrimidine nucleobases, nucleosides, and their analogues, underlining the versatility and significance of thiophene derivatives in drug development Ostrowski, 2022.
Antitumor Activity of Imidazole Derivatives
The review by Iradyan et al. (2009) highlighted the antitumor activity of various imidazole derivatives, including those structurally related to thiophene derivatives. The study presented data on compounds that had undergone preclinical testing, underscoring the potential of these derivatives in creating new antitumor drugs Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009.
Thiophene Derivatives in Drug Design
The potential of thiophene derivatives in drug design and synthesis is immense. They have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Some thiophene derivatives are already in use as drugs in the market, indicating their importance in medicinal chemistry Xuan, 2020.
properties
IUPAC Name |
N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S3/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFFDQSOSPOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)
![1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2479213.png)
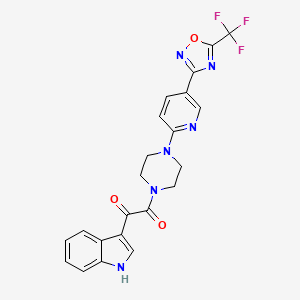
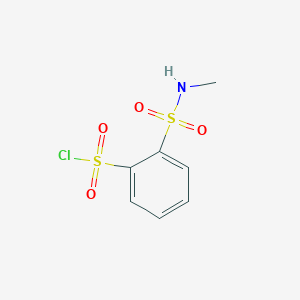
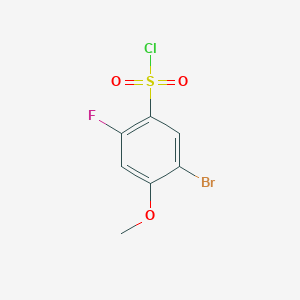
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)
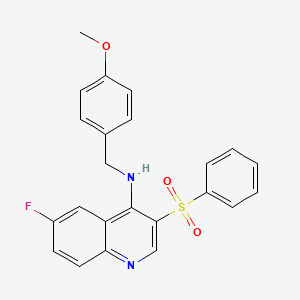
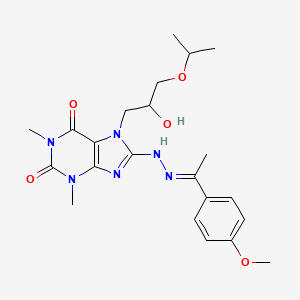
![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)
![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)
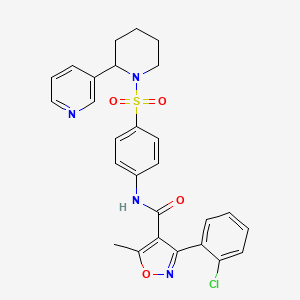
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

